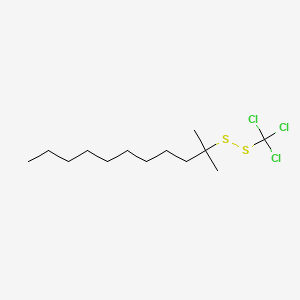
Disulfide, tert-dodecyl trichloromethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a colorless to light yellow liquid with a pungent odor. This compound is known for its solubility in organic solvents such as ether, benzene, and methanol, but it is insoluble in water .
Preparation Methods
The synthesis of disulfide, tert-dodecyl trichloromethyl involves a two-step process :
Reaction of Dodecanethiol with Chloroform: Dodecanethiol (C12H26S) reacts with chloroform (CHCl3) under appropriate conditions to form trichloromethyl dodecyl sulfide.
Oxidation: The trichloromethyl dodecyl sulfide is then oxidized to produce this compound.
Industrial production methods typically involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Disulfide, tert-dodecyl trichloromethyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to thiols.
Substitution: It can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disulfide, tert-dodecyl trichloromethyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Mechanism of Action
The mechanism of action of disulfide, tert-dodecyl trichloromethyl involves its ability to interact with biological molecules through its sulfur atoms. It can form disulfide bonds with thiol groups in proteins, potentially altering their structure and function. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Disulfide, tert-dodecyl trichloromethyl can be compared with other similar compounds such as di-tert-dodecyl disulfide and tert-dodecyl disulfide . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, di-tert-dodecyl disulfide has a higher molecular weight and different solubility characteristics compared to this compound .
Similar Compounds
Di-tert-dodecyl disulfide: C24H50S2
Tert-dodecyl disulfide: C13H26S2
These compounds are used in similar applications but may offer different advantages depending on the specific requirements of the research or industrial process .
Properties
CAS No. |
60114-74-1 |
|---|---|
Molecular Formula |
C13H25Cl3S2 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-methyl-2-(trichloromethyldisulfanyl)undecane |
InChI |
InChI=1S/C13H25Cl3S2/c1-4-5-6-7-8-9-10-11-12(2,3)17-18-13(14,15)16/h4-11H2,1-3H3 |
InChI Key |
HQMWYXQYQCOBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)SSC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


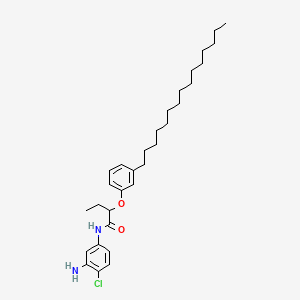
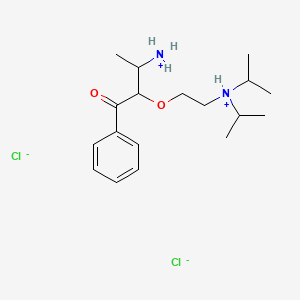
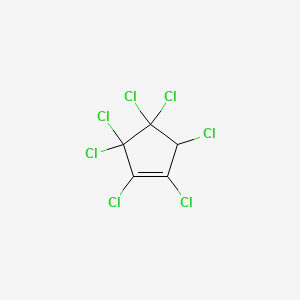
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)
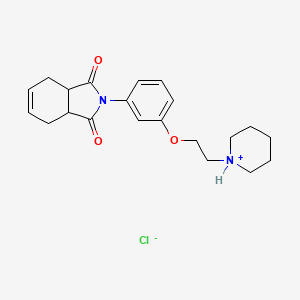
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
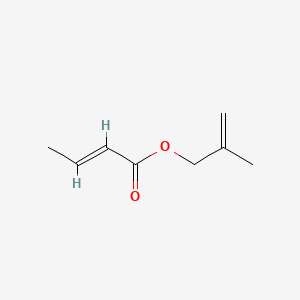
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)

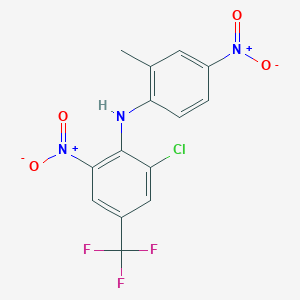
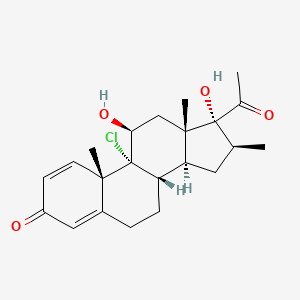
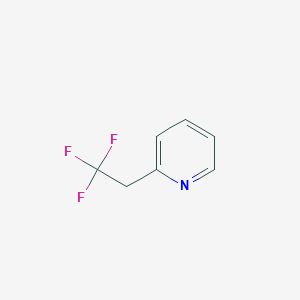
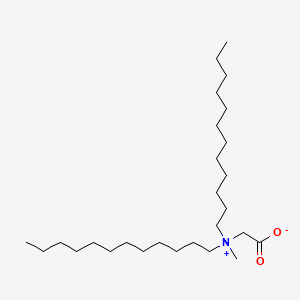
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
